Carbonyldihydridotris(triphenylphosphine)ruthenium(II)
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Overview
Description
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is an organometallic compound with the chemical formula [(C₆H₅)₃P]₃Ru(CO)H₂. It is a white crystalline solid that is widely used as a catalyst in various chemical reactions. The compound is known for its ability to facilitate a range of organic transformations, making it a valuable tool in both academic and industrial research .
Mechanism of Action
Target of Action
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is a coordination compound that primarily targets organic synthesis reactions . It is commonly used as a catalyst in these reactions, facilitating the conversion of reactants into products .
Mode of Action
This compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up the rate of the chemical reactions without being consumed in the process . It achieves this by lowering the activation energy required for the reaction to occur .
Biochemical Pathways
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) affects several biochemical pathways. It is used as a catalyst for the conversion of 1,4-alkynediols into pyrroles, the oxidation of primary alcohols to methyl esters, the rearrangement of oximes to amides, C-C coupling via directed C-H activation, and enyne cyclization .
Result of Action
The molecular and cellular effects of Carbonyldihydridotris(triphenylphosphine)ruthenium(II)'s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the synthesis of a variety of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of carbonyldihydridotris(triphenylphosphine)ruthenium(II) generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different ruthenium complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand substitution reactions are common, where one or more triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with carbonyldihydridotris(triphenylphosphine)ruthenium(II) include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Ligands: Various phosphines, amines, and other coordinating molecules.
Major Products
The major products formed from reactions involving carbonyldihydridotris(triphenylphosphine)ruthenium(II) depend on the specific reaction conditions and reagents used. Common products include different ruthenium complexes and organic molecules that have undergone transformations such as hydrogenation, oxidation, or coupling .
Scientific Research Applications
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Similar in structure but contains a chloride ligand instead of a carbonyl ligand.
Tris(triphenylphosphine)ruthenium(II) dichloride: Contains two chloride ligands instead of carbonyl and hydride ligands.
Dihydridotetrakis(triphenylphosphine)ruthenium(II): Contains an additional triphenylphosphine ligand.
Uniqueness
Carbonyldihydridotris(triphenylphosphine)ruthenium(II) is unique due to its specific combination of ligands, which provides distinct catalytic properties. The presence of both carbonyl and hydride ligands allows for versatile reactivity, making it suitable for a wide range of chemical transformations .
Properties
CAS No. |
25360-32-1 |
---|---|
Molecular Formula |
C55H49OP3Ru |
Molecular Weight |
920.0 g/mol |
IUPAC Name |
formaldehyde;hydride;ruthenium(2+);triphenylphosphane |
InChI |
InChI=1S/3C18H15P.CH2O.Ru.2H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;;;/q;;;;+2;2*-1 |
InChI Key |
MQFQXIURKDAHDP-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |
Canonical SMILES |
[H-].[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
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